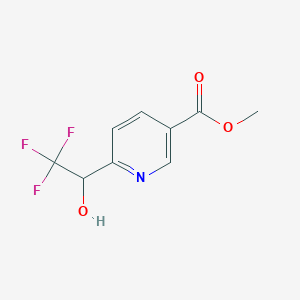

6-(2,2,2-Trifluoro-1-hydroxy-ethyl)-nicotinic acid methyl ester

Description

Properties

Molecular Formula |

C9H8F3NO3 |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H8F3NO3/c1-16-8(15)5-2-3-6(13-4-5)7(14)9(10,11)12/h2-4,7,14H,1H3 |

InChI Key |

OVYWZXYQILASCY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate typically involves the reaction of 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-ol with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Methyl 6-(Trifluoromethyl)nicotinate

Structure : Differs by lacking the hydroxyethyl group; substituent at position 6 is a trifluoromethyl (CF₃) group.

Key Data :

Ethyl 2-Hydroxy-6-(trifluoromethyl)nicotinate

Structure : Ethyl ester at position 3, hydroxyl at position 2, and CF₃ at position 6 .

Key Data :

- Synonyms include multiple variants of the ester and hydroxyl placement . Comparison:

- The hydroxyl group at position 2 may participate in intramolecular hydrogen bonding, altering reactivity compared to the target compound’s hydroxyl at the side chain.

- Ethyl ester vs. methyl ester: Longer alkyl chain may slow hydrolysis, affecting bioavailability.

6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]nicotinic Acid Methyl Ester

Structure : A bulky polycyclic substituent at position 6 .

Key Data :

- CAS: 153559-50-3; used as an RXR-selective retinoid .

- Comparison:

- The complex substituent enhances receptor specificity but reduces synthetic accessibility.

- Target compound’s simpler substituent may offer broader reactivity for derivatization.

6-(2-Amino-phenyl)-nicotinic Acid Methyl Ester

Structure: Amino-phenyl group at position 6 . Key Data:

- CAS : 885277-03-2; used in organic synthesis and drug discovery .

Comparison : - Target compound’s trifluoro-hydroxyethyl group offers distinct electronic effects (electron-withdrawing CF₃) and stereochemical complexity.

Structural and Functional Analysis

Substituent Effects

Physicochemical Properties

- Melting Points : Trifluoromethyl analogs (e.g., 2-Methyl-6-CF₃ nicotinic acid) show mp 137–142°C ; esterification typically lowers melting points.

Biological Activity

6-(2,2,2-Trifluoro-1-hydroxy-ethyl)-nicotinic acid methyl ester (CAS No. 2228778-81-0) is a synthetic compound that exhibits significant biological activity due to its unique structural properties. The trifluoroethyl group and the nicotinic acid moiety contribute to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3NO3 |

| Molecular Weight | 235.16 g/mol |

| Boiling Point | 301.7 ± 42.0 °C (predicted) |

| Density | 1.399 ± 0.06 g/cm³ (predicted) |

| pKa | 10.49 ± 0.20 (predicted) |

The compound's structure includes a trifluoroethyl group, which is known for enhancing lipophilicity and bioavailability, making it a candidate for various biological studies .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The nicotinic acid component suggests potential interactions with nAChRs, which are implicated in various neurological processes.

- Antioxidant Activity : Compounds containing trifluoroethyl groups have been noted for their antioxidant properties, which may contribute to cellular protection against oxidative stress.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid can inhibit bacterial growth and may serve as lead compounds in developing new antibiotics .

- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, it is hypothesized that this ester may offer neuroprotective benefits in models of neurodegenerative diseases.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A research study evaluated the antimicrobial activity of various nicotinic acid derivatives, including similar compounds to this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Neuroprotection in Animal Models : In a study assessing neuroprotective agents in murine models, compounds structurally related to this methyl ester showed promise in mitigating neuronal damage induced by excitotoxicity .

- Antioxidant Activity Assessment : A comparative analysis demonstrated that the trifluoroethyl group enhances the radical scavenging ability of similar compounds in DPPH assays, indicating potential therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2,2,2-Trifluoro-1-hydroxy-ethyl)-nicotinic acid methyl ester, and what key reaction parameters influence yield?

Methodological Answer: A plausible route involves esterification of nicotinic acid derivatives followed by nucleophilic substitution. For example, methyl ester formation can be achieved using trimethylsilyldiazomethane in toluene/methanol under controlled conditions . Subsequent substitution with trifluoroethanol derivatives may require polar aprotic solvents (e.g., DMF) and strong bases like Cs₂CO₃/K₂CO₃ to activate the leaving group. Critical parameters include:

- Solvent selection : Polar solvents enhance nucleophilicity but may reduce solubility of fluorinated intermediates.

- Temperature : Reflux conditions (~100–120°C) are often necessary for complete conversion.

- Catalyst/base : Dual-base systems (e.g., Cs₂CO₃ + K₂CO₃) improve reaction efficiency in heteroaromatic systems .

Q. How should researchers handle and store this compound given limited toxicological data?

Methodological Answer: Adopt precautionary measures aligned with GHS/CLP standards:

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation (P261) or dermal contact (P262) .

- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis of the ester moiety, as suggested for structurally similar trifluoroethylamines .

- Waste disposal : Incinerate fluorinated waste at high temperatures (>1,000°C) to avoid environmental release of trifluoromethyl byproducts .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR is critical for resolving trifluoroethyl groups (δ ~ -70 to -80 ppm). ¹H NMR can confirm the hydroxy-ethyl moiety (δ 4.5–5.5 ppm for -OH) .

- Mass spectrometry : High-resolution MS (HRMS) using electron ionization (EI) or electrospray ionization (ESI) to verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate fluorinated analogs; adjust pH to 2.5–3.0 to suppress silanol interactions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?

Methodological Answer: Employ a hybrid computational-experimental workflow:

- Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers for esterification or substitution steps .

- Solvent effects : Conduct COSMO-RS simulations to predict solvent compatibility and optimize dielectric environments .

- Feedback loops : Integrate experimental kinetic data (e.g., Arrhenius plots) with computational models to refine activation parameters iteratively .

Q. What strategies can resolve contradictions in reaction yield data across studies?

Methodological Answer:

- Factorial design : Apply a 2³ factorial experiment to test variables (temperature, solvent ratio, catalyst loading) and identify interactions .

- Statistical validation : Use ANOVA to distinguish significant factors (p < 0.05) and reduce noise from minor variables .

- Reproducibility protocols : Standardize reagent purity thresholds (e.g., >95% for Cs₂CO₃) and moisture control (e.g., molecular sieves in DMF) to minimize batch-to-batch variability .

Q. How can researchers integrate experimental data with theoretical models to elucidate reaction mechanisms?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare rates of protio/deutero analogs to distinguish concerted vs. stepwise mechanisms .

- DFT-MD simulations : Combine DFT-derived transition states with molecular dynamics (MD) to model solvent reorganization effects during ester hydrolysis .

- In-situ spectroscopy : Use FTIR or Raman to detect transient intermediates (e.g., acyloxy trifluoroethyl species) and validate computational predictions .

Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?

Methodological Answer:

- Fluorous-phase extraction : Exploit the high fluorine content by using fluorous silica gel columns, which selectively retain trifluoromethyl groups .

- Chiral chromatography : If enantiomers are present, use amylose-based chiral stationary phases (CSPs) with heptane/ethanol modifiers to resolve stereoisomers .

- Crystallography : Optimize recrystallization in hexane/ethyl acetate to obtain single crystals for X-ray diffraction, confirming spatial arrangement of the hydroxy-ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.